molecular formula C29H29N3O5 B11197589 N~2~-benzyl-N~2~-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]-N-(4-methoxyphenyl)valinamide

N~2~-benzyl-N~2~-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]-N-(4-methoxyphenyl)valinamide

Cat. No.: B11197589
M. Wt: 499.6 g/mol
InChI Key: SLGFIAJXEMJPCG-UHFFFAOYSA-N
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Description

2-[N-BENZYL-2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[N-BENZYL-2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE typically involves the reaction of isatin derivatives with various amines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl group.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It can inhibit specific enzymes involved in cell cycle regulation, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include various kinases and proteases that play crucial roles in cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

2-[benzyl-[2-(2,3-dioxoindol-1-yl)acetyl]amino]-N-(4-methoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C29H29N3O5/c1-19(2)26(28(35)30-21-13-15-22(37-3)16-14-21)32(17-20-9-5-4-6-10-20)25(33)18-31-24-12-8-7-11-23(24)27(34)29(31)36/h4-16,19,26H,17-18H2,1-3H3,(H,30,35)

InChI Key

SLGFIAJXEMJPCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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